Magnesium, chloro(1-methylethyl)-

Vue d'ensemble

Description

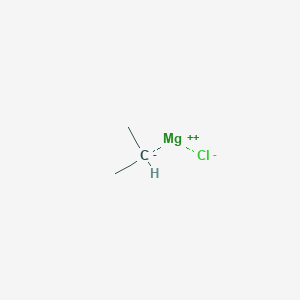

Magnesium, chloro(1-methylethyl)- is a useful research compound. Its molecular formula is C3H7ClMg and its molecular weight is 102.84 g/mol. The purity is usually 95%.

The exact mass of the compound Magnesium, chloro(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium, chloro(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, chloro(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Isopropylmagnesium Chloride, also known as Chloro(1-methylethyl)magnesium or Magnesium, chloro(1-methylethyl)-, is a highly reactive organomagnesium compound . This article aims to provide a comprehensive understanding of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Isopropylmagnesium Chloride primarily targets organic compounds with reactive functional groups, such as carbonyl groups in aldehydes, ketones, and esters . It acts as a nucleophile, facilitating the formation of new carbon-carbon bonds .

Mode of Action

Isopropylmagnesium Chloride, a Grignard reagent, interacts with its targets through nucleophilic addition . It donates its electron pair to an electrophilic carbon in the carbonyl group, forming a new carbon-carbon bond . This reaction is fundamental to many organic synthesis processes, including the formation of alcohols, carboxylic acids, and others .

Biochemical Pathways

The primary biochemical pathway involving Isopropylmagnesium Chloride is the Grignard reaction . In this process, the reagent adds to a carbonyl group, leading to the formation of a tertiary alcohol after the addition of water . This reaction is a cornerstone in organic chemistry, enabling the synthesis of complex molecules from simpler precursors .

Pharmacokinetics

It is typically used in a laboratory setting for chemical synthesis . Its reactivity and sensitivity to moisture necessitate careful handling and storage .

Result of Action

The primary result of Isopropylmagnesium Chloride’s action is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including alcohols, carboxylic acids, and more . The compound’s high reactivity and nucleophilic nature make it a valuable tool in organic synthesis .

Action Environment

The action of Isopropylmagnesium Chloride is highly sensitive to its environment. It is moisture-sensitive and can react violently with water, producing heat and flammable gases . Therefore, it is typically used in anhydrous conditions and under an inert atmosphere .

Activité Biologique

Introduction

Magnesium, chloro(1-methylethyl)-, commonly referred to as isopropylmagnesium chloride (iPrMgCl), is an organometallic compound that plays a significant role in various biological processes. This article explores its biological activity, focusing on its antimicrobial properties, effects on cardiac function, and its potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of magnesium chloride, particularly in acidic environments. Research indicates that magnesium chloride exhibits stronger antimicrobial effects compared to other salts like sodium chloride and potassium chloride. For instance, when tested against Listeria monocytogenes, magnesium chloride significantly compromised cell culturability and redox activity at low pH levels (pH 3) while showing minimal effects at neutral pH (pH 7) .

Table 1: Antimicrobial Efficacy of Magnesium Chloride

| Salt Type | pH Level | Culturability Effect | Redox Activity Effect |

|---|---|---|---|

| MgCl₂ | 3 | Strongly Compromised | Strongly Compromised |

| NaCl | 3 | Moderate | Moderate |

| MgSO₄ | 3 | No Significant Effect | No Significant Effect |

| MgCl₂ | 7 | No Effect | No Effect |

The study suggests that magnesium chloride can act as a stress enhancer for bacteria under acidic conditions, potentially leading to its application in food safety and preservation strategies.

Cardiac Function Effects

Magnesium chloride's impact on cardiac function has been explored through various experimental setups. In a study involving the common octopus (Octopus vulgaris), in vitro analysis of cardiac function revealed that exposure to magnesium chloride formulations could lead to bradycardia and decreased cardiac output . Specifically, a concentration of 3.5% magnesium chloride caused significant impairment of the Frank-Starling response, indicating its direct effects on cardiac muscle performance.

Table 2: Cardiac Function Responses to Magnesium Chloride

| Concentration of MgCl₂ | Heart Rate Change | Stroke Volume Change | Cardiac Output Change |

|---|---|---|---|

| 0% | None | None | None |

| 3.5% | Bradycardia | Decreased | Decreased |

| MgCl₂ + Ethanol Mix | Severe Bradycardia | Marked Decrease | Marked Decrease |

These findings underscore the necessity for careful consideration when using magnesium chloride as an anesthetic or therapeutic agent in marine organisms.

Therapeutic Applications

Magnesium chloride has shown promise in treating specific skin conditions such as Hailey-Hailey disease (HHD). A case study reported significant improvement in skin lesions following daily intake of a magnesium chloride solution. This effect is attributed to the compound's role in regulating intracellular calcium homeostasis, which is crucial for keratinocyte function and adhesion .

Case Study: Hailey-Hailey Disease Treatment

- Patient Profile : Individual with longstanding HHD.

- Treatment : Daily intake of magnesium chloride hexahydrate solution.

- Outcome : Dramatic and persistent clinical improvement observed.

Applications De Recherche Scientifique

Chemical Properties and Reactions

Isopropylmagnesium chloride is a Grignard reagent characterized by its reactivity with electrophiles to form new carbon-carbon bonds. Its general formula is , and it typically exists as a solution in tetrahydrofuran (THF) or diethyl ether. The compound is highly flammable and reacts violently with water, producing flammable gases and potentially explosive peroxides .

Key Applications

-

Synthesis of Alcohols

- Isopropylmagnesium chloride is extensively used to convert aldehydes and ketones into their corresponding alcohols through nucleophilic addition reactions. This transformation is crucial in the synthesis of various alcohol derivatives utilized in pharmaceuticals and fine chemicals.

- Formation of Complex Organic Molecules

- Polymer Chemistry

- Catalysis in Organic Reactions

Data Table: Applications Overview

Case Study 1: Synthesis of Alcohols

A study demonstrated the conversion of acetophenone to 1-phenylethanol using isopropylmagnesium chloride as a reagent. The reaction showcased high yields and selectivity for the desired alcohol product, emphasizing the reagent's utility in alcohol synthesis.

Case Study 2: Polymer Synthesis

Research highlighted the use of isopropylmagnesium chloride in synthesizing poly(3-hexylthiophene), a polymer with applications in organic photovoltaics. The study reported improved control over molecular weight distribution and polydispersity indices compared to traditional methods.

Safety Considerations

Due to its highly reactive nature, proper safety protocols must be followed when handling isopropylmagnesium chloride:

Propriétés

IUPAC Name |

magnesium;propane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYHWZFSGMZEOG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061444 | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 1 Molar solution in tetrahydrofuran: Liquid; [Alfa Aesar MSDS] | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(1-methylethyl)magnesium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1068-55-9 | |

| Record name | Chloroisopropylmagnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(1-methylethyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROISOPROPYLMAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN8G5FEJ5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of isopropylmagnesium chloride?

A1: The molecular formula of isopropylmagnesium chloride is C3H7ClMg, and its molecular weight is 102.82 g/mol [].

Q2: Is there any spectroscopic data available for isopropylmagnesium chloride?

A2: While specific spectroscopic data wasn't provided in the research papers, isopropylmagnesium chloride is commonly characterized using 1H NMR and 13C NMR spectroscopy [, ].

Q3: What is the typical solvent used for reactions involving isopropylmagnesium chloride?

A3: Isopropylmagnesium chloride is typically prepared and used as a solution in tetrahydrofuran (THF). It is miscible with most organic solvents [].

Q4: How does isopropylmagnesium chloride react with water and oxygen?

A4: Isopropylmagnesium chloride reacts vigorously with water and oxygen, evolving flammable gases. It's crucial to handle it under an inert atmosphere to prevent decomposition [].

Q5: What are some common applications of isopropylmagnesium chloride in organic synthesis?

A5: Isopropylmagnesium chloride is widely used for:

- Halogen-magnesium exchange reactions: It can selectively exchange bromine or iodine atoms in aromatic and heteroaromatic compounds with magnesium, even in the presence of sensitive functional groups like esters and cyano groups [, , , ].

- Nucleophilic addition reactions: It can add to carbonyl groups in aldehydes, ketones, and esters, leading to the formation of alcohols [, , , ].

- Generation of other organometallic reagents: It serves as a precursor for generating magnesium alkylidene carbenoids, which are valuable intermediates for synthesizing alkynes and allenes [, , , ].

Q6: Can you provide an example of how isopropylmagnesium chloride facilitates regioselective synthesis?

A6: In the synthesis of 2-substituted 5-bromobenzoic acids, isopropylmagnesium chloride selectively exchanges with the bromine atom at the 2-position of 3-substituted 1,2-dibromoarenes, highlighting its regioselectivity in halogen-metal exchange reactions [].

Q7: How does isopropylmagnesium chloride contribute to the synthesis of complex natural products?

A7: Isopropylmagnesium chloride played a crucial role in the total asymmetric synthesis of sclerophytin A and B, demonstrating its applicability in synthesizing complex natural products with multiple stereocenters [].

Q8: Can isopropylmagnesium chloride be used in the synthesis of polymers?

A8: Yes, it is used in the polymerization of thiophene derivatives to produce polythiophenes, which are important conjugated polymers with applications in organic electronics [, ].

Q9: How is the stability of isopropylmagnesium chloride affected by different conditions?

A9: Isopropylmagnesium chloride is highly reactive and decomposes rapidly upon exposure to air and moisture. It should be stored and handled under an inert atmosphere, ideally in a dry, oxygen-free environment [, ].

Q10: Are there any formulation strategies to improve its stability?

A10: Research suggests the use of bis[2-(N,N-dimethylamino)ethyl] ether as an additive to stabilize isopropylmagnesium chloride and prevent unwanted side reactions, particularly with substrates containing sensitive functional groups [, ].

Q11: What are the safety hazards associated with isopropylmagnesium chloride?

A11: Isopropylmagnesium chloride is highly flammable and reacts violently with water, releasing flammable gases. It can cause severe skin and eye burns upon contact. It's crucial to handle it with extreme caution, wearing appropriate personal protective equipment and working in a well-ventilated area [, ].

Q12: What are some key SHE regulations to consider when working with isopropylmagnesium chloride?

A12: Handling isopropylmagnesium chloride necessitates strict adherence to safety protocols:

Q13: How is computational chemistry employed in research involving isopropylmagnesium chloride?

A13: While the provided papers don't extensively cover computational studies, DFT calculations were used to investigate the mechanism of the Fritsch–Buttenberg–Wiechell rearrangement involving magnesium alkylidene carbenoids derived from isopropylmagnesium chloride [].

Q14: Are there any alternative reagents to isopropylmagnesium chloride for specific reactions?

A14: Yes, depending on the specific transformation, other organometallic reagents like butyllithium, ethylmagnesium bromide, or organocopper reagents might be considered. The choice often depends on factors like reactivity, selectivity, and functional group tolerance. For instance, in some cases, lithium dichloro(1-methylethyl)magnesate (iPrMgCl⋅LiCl complex) can be used for halogen-magnesium exchange reactions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.